molecular formula C18H17NOS3 B2633244 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034564-44-6

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide

Cat. No. B2633244
CAS RN: 2034564-44-6
M. Wt: 359.52
InChI Key: XTXGQJJHMUEYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide, also known as BTEB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BTEB is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for drug development.

Scientific Research Applications

Ambipolar Behavior of Novel Ethynyl-Bridged Polythiophenes

A comprehensive study focused on the synthesis and properties of novel polythiophenes, highlighting the ambipolar behavior of these materials. The study presented a convenient method for the lithiation of 2,2′-bithiophene, leading to the synthesis of conducting polymers through electrochemical oxidation. These polymers exhibit extraordinary stability and enhanced fluorescent activity, suggesting potential applications in electronic and optoelectronic devices (Krompiec et al., 2013).

Synthesis and Optical Properties of Poly(N-octyl-m-benzamide)s

This research reported the synthesis of poly(N-octyl-m-benzamide)s bearing an oligothiophene chromophore on the benzene ring. The study found that the introduction of a terthiophene chromophore at the propagating end enhances solubility and that neighboring bithiophene chromophores demonstrate π–π interaction and excited energy migration along the polymer chain. This suggests their utility in creating advanced materials for optical applications (Takagi et al., 2016).

Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]

A series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study revealed that most of the compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug. This highlights the potential of these compounds as novel anticancer agents (Ravinaik et al., 2021).

Supramolecular Gelators: Role of Methyl Functionality

Investigation into N-(thiazol-2-yl)benzamide derivatives for their gelation behavior uncovered the role of methyl functionality and non-covalent interactions in gelation. The study provides insight into the design of new materials with potential applications in drug delivery and material science (Yadav & Ballabh, 2020).

Antipathogenic Activity of Thiourea Derivatives

A study on the synthesis and antipathogenic activity of thiourea derivatives revealed significant activity against bacterial and fungal strains. These findings suggest the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

2-methylsulfanyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS3/c1-21-17-5-3-2-4-15(17)18(20)19-10-8-14-6-7-16(23-14)13-9-11-22-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGQJJHMUEYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.